5-Chloro-2-(4-ethylphenyl)benzimidazole
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Overview
Description
5-Chloro-2-(4-ethylphenyl)benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-ethylphenyl)benzimidazole typically involves the condensation of ortho-phenylenediamine with substituted benzaldehydes. One common method is to react ortho-phenylenediamine with 4-ethylbenzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite. The reaction is carried out in a solvent mixture under mild conditions to yield the desired benzimidazole derivative .
Industrial Production Methods
Industrial production of benzimidazoles often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, green chemistry approaches, such as catalyst-free synthesis and the use of environmentally benign solvents, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(4-ethylphenyl)benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the benzimidazole ring .
Scientific Research Applications
5-Chloro-2-(4-ethylphenyl)benzimidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4-ethylphenyl)benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Lacks the chlorine and ethyl substituents, resulting in different chemical properties.
5,6-Dimethylbenzimidazole: Contains methyl groups instead of chlorine and ethyl groups, leading to variations in biological activity.
2-(4-Methylphenyl)benzimidazole: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and applications.
Uniqueness
5-Chloro-2-(4-ethylphenyl)benzimidazole is unique due to the presence of both chlorine and ethyl substituents on the phenyl ring. These substituents enhance its chemical stability and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H13ClN2 |
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Molecular Weight |
256.73 g/mol |
IUPAC Name |
6-chloro-2-(4-ethylphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C15H13ClN2/c1-2-10-3-5-11(6-4-10)15-17-13-8-7-12(16)9-14(13)18-15/h3-9H,2H2,1H3,(H,17,18) |
InChI Key |
LTQWWWPBWNOTJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)Cl |
Origin of Product |
United States |
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